5-Bromo-2-(2,4-dimethylphenoxy)aniline
Description
Contextualization within Halogenated Phenoxyanilines
Halogenated phenoxyanilines represent a class of organic compounds that feature a phenoxy group and one or more halogen atoms attached to an aniline (B41778) core. The presence of halogens, such as bromine, significantly influences the electronic properties and reactivity of the molecule. This makes them attractive building blocks in drug discovery and the development of new materials. nih.gov The halogen atom can serve as a handle for further chemical modifications, allowing for the introduction of diverse functionalities through various cross-coupling reactions.
Significance as a Synthetic Intermediate and Molecular Scaffold
The true value of 5-Bromo-2-(2,4-dimethylphenoxy)aniline lies in its role as a synthetic intermediate. Its structure contains multiple reactive sites that can be selectively targeted to build more elaborate molecular architectures. The amino group (-NH2) can be readily functionalized, for instance, through acylation or alkylation, to introduce new substituents. The bromine atom is particularly useful as it can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings.
These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecules from simpler precursors. For example, the bromine atom on the aniline ring can be replaced with a wide range of other functional groups, effectively using the this compound as a scaffold upon which to build new molecular entities.
While specific, detailed research findings on the direct applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various purposes. For instance, the broader class of bromoaniline derivatives is utilized in the synthesis of compounds with potential biological activities. The synthesis of a related compound, 3-allyl-2-(allyloxy)-5-bromoaniline, involved a multi-step process including nitration, bromination, allylation, and reduction, highlighting the synthetic manipulations possible with such structures. nih.gov
The general synthetic routes to phenoxyanilines often involve well-established methodologies like the Ullmann condensation or the Buchwald-Hartwig amination. These reactions are crucial for forming the diaryl ether linkage or the carbon-nitrogen bond, respectively, which are key structural features of this class of compounds. The choice of synthetic route would depend on the specific starting materials and the desired final product.
In the context of drug discovery, anilines and their derivatives are common substructures in many pharmaceutical agents. umich.edu The ability to modify the structure of this compound allows medicinal chemists to systematically alter its properties to optimize for biological activity and pharmacokinetic profiles. Similarly, in materials science, phenoxyaniline-based structures can be incorporated into polymers or other materials to influence their electronic, optical, or thermal properties. Quinoxaline derivatives, which can be synthesized from aniline precursors, for example, are explored as electron-transporting materials in organic electronics. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(2,4-dimethylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-9-3-5-13(10(2)7-9)17-14-6-4-11(15)8-12(14)16/h3-8H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIALAHDOZARIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Br)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Precursor Synthesis and Advanced Derivatization
The construction of the 5-Bromo-2-(2,4-dimethylphenoxy)aniline framework hinges on the efficient formation of its constituent bonds and the regioselective introduction of the bromine substituent.
The assembly of the target molecule can be envisioned through several convergent synthetic routes. A primary strategy involves the coupling of a pre-functionalized aniline (B41778) derivative with a substituted phenol (B47542). For instance, the Ullmann condensation or Buchwald-Hartwig amination can be employed to form the crucial C-O ether linkage. Alternatively, a nucleophilic aromatic substitution (SNAr) reaction between a suitably activated halo-nitrobenzene and 2,4-dimethylphenol, followed by reduction of the nitro group, presents a viable pathway.
A plausible retrosynthetic analysis is depicted below:
The formation of the diaryl ether (C-O) and diaryl amine (C-N) bonds are pivotal steps in the synthesis of phenoxy-anilines. rsc.orgnumberanalytics.comrsc.orgresearchgate.nettcichemicals.com The Buchwald-Hartwig cross-coupling reaction, catalyzed by palladium complexes, has emerged as a powerful tool for constructing these linkages under relatively mild conditions. tcichemicals.com For example, the reaction of 2-amino-4-bromophenol (B1269491) with a 2,4-dimethylphenyl halide or triflate in the presence of a palladium catalyst and a suitable base can afford the desired ether.
| Reaction Type | Reactants | Catalyst/Reagent | Product | Typical Yield (%) |
| Buchwald-Hartwig C-O Coupling | 2-Amino-4-bromophenol, 2,4-Dimethyliodobenzene | Pd(OAc)₂, BINAP, Cs₂CO₃ | 2-(2,4-Dimethylphenoxy)-5-bromoaniline | 75-85 |
| Ullmann Condensation | 2-Bromo-5-nitroaniline, 2,4-Dimethylphenol | CuI, K₂CO₃ | 2-(2,4-Dimethylphenoxy)-5-nitroaniline | 60-70 |
This table presents illustrative data for the synthesis of the core structure.
The introduction of a bromine atom at a specific position on an aromatic ring requires careful selection of the brominating agent and reaction conditions. For the synthesis of this compound, bromination can be performed on the 2-(2,4-dimethylphenoxy)aniline (B1355215) precursor. The directing effects of the amino and phenoxy groups will influence the position of bromination. The amino group is a strongly activating ortho-, para-director, while the phenoxy group is also an activating ortho-, para-director. To achieve the desired 5-bromo substitution, which is para to the amino group and meta to the phenoxy group, protecting the highly activating amino group may be necessary to control the regioselectivity. researchgate.netnih.govthieme-connect.deyoutube.com
One common strategy is the acetylation of the aniline to form an acetanilide. The less activating acetamido group directs bromination primarily to the para position. Subsequent hydrolysis of the amide restores the aniline functionality.
| Substrate | Brominating Agent | Conditions | Major Product |
| 2-(2,4-Dimethylphenoxy)acetanilide | N-Bromosuccinimide (NBS) | Acetic Acid, rt | 5-Bromo-2-(2,4-dimethylphenoxy)acetanilide |
| Aniline | Bromine in Water | Room Temperature | 2,4,6-Tribromoaniline slideshare.net |
This table illustrates the importance of protecting groups in achieving regioselective bromination.
Functional Group Interconversions and Advanced Derivatization
Once the this compound core is synthesized, its functional groups can be further modified to create a diverse range of derivatives.
The bromo substituent on the aniline ring is susceptible to replacement by various nucleophiles, particularly through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functional groups, including alkyl, aryl, cyano, and amino moieties. For instance, Suzuki, Stille, and Sonogashira couplings can be employed to form new carbon-carbon bonds, while Buchwald-Hartwig amination can be used to introduce a second amino group.
| Reaction Type | Reactant | Coupling Partner | Catalyst/Reagent | Product |
| Suzuki Coupling | This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Phenyl-2-(2,4-dimethylphenoxy)aniline |
| Sonogashira Coupling | This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(Phenylethynyl)-2-(2,4-dimethylphenoxy)aniline |
| Cyanation | This compound | Zn(CN)₂ | Pd(PPh₃)₄ | 5-Cyano-2-(2,4-dimethylphenoxy)aniline |
This table showcases the versatility of the aryl bromide in cross-coupling reactions.
Both the aniline and the dimethylphenoxy rings in the molecule are activated towards electrophilic aromatic substitution. pitt.eduyoutube.comlecturio.commasterorganicchemistry.comyoutube.com The outcome of such reactions will be dictated by the directing effects of the existing substituents and the reaction conditions. The aniline ring, being highly activated by the amino group, is expected to be more reactive. The positions ortho and para to the amino group are the most likely sites for substitution. However, the position ortho to the amino group and adjacent to the bulky phenoxy group may be sterically hindered.
The 2,4-dimethylphenoxy ring is also activated by the two methyl groups and the ether oxygen. The vacant positions on this ring are susceptible to electrophilic attack.
| Reaction | Reagent | Ring | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Anilino | 5-Bromo-2-(2,4-dimethylphenoxy)-4-nitroaniline |
| Halogenation | Cl₂, AlCl₃ | Phenoxy | 5-Bromo-2-(3-chloro-2,4-dimethylphenoxy)aniline and 5-Bromo-2-(5-chloro-2,4-dimethylphenoxy)aniline |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Phenoxy | 5-Bromo-2-(5-acetyl-2,4-dimethylphenoxy)aniline |
This table provides predictions for electrophilic aromatic substitution reactions on the title compound.
Oxidation and Reduction Pathways of the Aniline Functionality
The aniline moiety in this compound is susceptible to both oxidation and reduction, leading to a variety of derivatives. While specific studies on the oxidation and reduction of this particular compound are not prevalent in the literature, the reactivity of the aniline group is well-established, allowing for the prediction of its chemical behavior based on analogous systems.
Oxidation: The oxidation of anilines can yield a range of products depending on the oxidant and reaction conditions. For instance, the oxidation of an amino group on a pyridine (B92270) ring, a related nitrogen-containing aromatic compound, to a nitro group has been achieved on a large scale using hydrogen peroxide. This suggests that the aniline group of this compound could likely be oxidized to the corresponding nitro compound, 1-bromo-4-(2,4-dimethylphenoxy)-2-nitrobenzene, under similar conditions. The resulting nitroarene would be a valuable intermediate for further functionalization.
Reduction: Conversely, the reduction of a nitro group to an aniline is a fundamental transformation in organic synthesis. Should the corresponding nitro-precursor of this compound be available, its reduction would be a key step in the synthesis of the title compound. A common method for this transformation is the use of iron powder in the presence of an acid, a process known as the Béchamp reduction. youtube.com This method is known to be tolerant of various functional groups, including halogens like bromine. youtube.com Other methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of other metals like tin or zinc. google.com A patent describes a process for the reduction of nitro groups to amines using trichlorosilane (B8805176) and an organic base, which is presented as being efficient and widely applicable. google.com
The selective reduction of nitro compounds to hydroxylamines is also a possibility, often achieved using specific metal catalysts or reagents like sodium borohydride (B1222165) under controlled conditions. mdpi.comdrexel.edu This would yield N-(4-bromo-2-(2,4-dimethylphenoxy)phenyl)hydroxylamine, another potential derivative for further synthetic exploration.
Table 1: Representative Reduction of Aromatic Nitro Compounds
| Substrate | Reagents and Conditions | Product | Yield | Reference |
| Aromatic Nitro Compound | Iron powder, acid, reflux | Corresponding Aniline | High | youtube.com |
| Aromatic Nitro Compound | Trichlorosilane, organic base | Corresponding Amine | Not specified | google.com |
| Aromatic Nitro Compound | Sodium borohydride, DMSO/sulfolane | Azo or Azoxy Derivatives | Not specified | drexel.edu |
Transition Metal-Catalyzed Cross-Coupling Reactions for Structural Diversification
The presence of a bromine atom on the aromatic ring of this compound makes it an excellent candidate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for significant structural diversification.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a widely used method for the formation of biaryl compounds. harvard.edunih.gov this compound could be coupled with a range of aryl or vinyl boronic acids or their esters to introduce new substituents at the 5-position. For example, a palladium catalyst, such as one supported by phosphine (B1218219) ligands, in the presence of a base, would be expected to facilitate this transformation. nih.gov A study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines demonstrated good to excellent yields with a variety of boronic esters, highlighting the feasibility of this reaction on similar substrates. nih.gov
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction could be employed to replace the bromine atom in this compound with a variety of primary or secondary amines, leading to the synthesis of N-substituted derivatives. organic-chemistry.orgchemspider.com The choice of palladium precursor, ligand, and base is crucial for the success of this reaction, with numerous catalyst systems having been developed to accommodate a wide range of substrates. nih.gov
Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions on Bromo-Aromatic Compounds
| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |
| Unprotected ortho-bromoanilines | Various boronic esters | CataCXium A Pd G3, K3PO4 | Corresponding biaryls | Good to excellent | nih.gov |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh3)4, K3PO4 | Corresponding 5-aryl-2-methylpyridin-3-amines | Moderate to good | mdpi.com |
| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd2(dba)3], (±)-BINAP, NaOBu-t | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60% | chemspider.com |
| 5-Bromo-1,2,3-triazine | Various (hetero)aryl-boronic acids | Pd(dppf)Cl2, Ag2CO3 | Corresponding 5-(hetero)aryl-1,2,3-triazines | Up to 97% | uzh.ch |
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound and its derivatives, several green chemistry approaches can be considered.
The core diaryl ether structure of the target molecule is often synthesized via the Ullmann condensation, a copper-catalyzed reaction that typically requires harsh conditions. mdpi.com Modern advancements have focused on developing milder and more efficient catalytic systems. For instance, the use of nano-catalysts, such as copper nanoparticles supported on various materials, can lead to higher yields under more environmentally benign conditions, including the use of water as a solvent. nih.gov The copper(II)-promoted coupling of arylboronic acids and phenols at room temperature also presents a greener alternative for the synthesis of diaryl ethers. organic-chemistry.org
Microwave-assisted synthesis is another green chemistry tool that can significantly reduce reaction times and energy consumption. The catalyst-free coupling of nitroarenes and phenols to produce diaryl ethers has been achieved with microwave irradiation. organic-chemistry.org
Scalability and Process Optimization for Chemical Production
The transition of a synthetic route from the laboratory to industrial-scale production requires careful consideration of scalability and process optimization. For a molecule like this compound, the optimization of key synthetic steps is crucial for ensuring a robust and economically viable process.
The Ullmann condensation, a potential key step in its synthesis, often requires significant optimization to improve yield and reproducibility on a larger scale. researchgate.net Factors such as the choice of solvent, catalyst, and base, as well as reaction temperature and time, must be carefully controlled. The use of ionic liquids as solvents in N-alkylation reactions, a related transformation, has been shown to be beneficial in some cases. researchgate.net
For cross-coupling reactions, the development of highly active and stable catalysts is essential for scalability. Catalysts that are effective at low loadings and are resistant to deactivation are highly desirable. Furthermore, the ease of product isolation and purification are important considerations for large-scale production. In some instances, reaction conditions can be optimized to allow for the precipitation of the product, simplifying the work-up procedure. nih.gov
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Heteroatom Environments
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of 5-Bromo-2-(2,4-dimethylphenoxy)aniline is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely display a complex pattern of multiplets due to the spin-spin coupling between adjacent protons on the two benzene (B151609) rings. The protons on the aniline (B41778) ring are expected to show characteristic shifts influenced by the electron-donating amino group and the electron-withdrawing bromine atom. The protons of the 2,4-dimethylphenoxy group will also produce specific signals. The two methyl groups are expected to appear as singlets in the upfield region of the spectrum. The amino (-NH₂) protons would typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the nature of the substituents. For instance, the carbon atom bonded to the bromine atom is expected to be shifted to a lower field compared to the unsubstituted carbons. The carbons of the methyl groups will appear at the most upfield region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Aromatic CH (Aniline Ring) | 6.5 - 7.5 | 110 - 140 |
| Aromatic CH (Phenoxy Ring) | 6.8 - 7.3 | 115 - 160 |
| -NH₂ | 3.5 - 5.0 (broad) | - |
| -CH₃ | 2.1 - 2.4 | 15 - 25 |
| C-Br | - | ~110 |
| C-O | - | ~150 |
| C-N | - | ~145 |
Note: The predicted values are based on the analysis of structurally similar compounds and general spectroscopic principles. chemicalbook.comrsc.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrational modes of its functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. researchgate.net The C-N stretching vibration would likely be observed in the 1250-1350 cm⁻¹ range. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would give rise to absorptions in the 1400-1600 cm⁻¹ region. The C-O-C ether linkage would show characteristic stretching bands, and the C-Br stretching vibration is expected in the lower frequency region of the spectrum.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric vibrations of the molecule, such as the symmetric stretching of the C-CH₃ bonds, are also expected to be Raman active.
Interactive Data Table: Key IR and Raman Vibrational Frequencies (cm⁻¹)
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |
| N-H (Amine) | 3300 - 3500 | 3300 - 3500 | Stretching |
| Aromatic C-H | 3000 - 3100 | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 3000 | 2850 - 3000 | Stretching |
| C=C (Aromatic) | 1400 - 1600 | 1400 - 1600 | Stretching |
| C-N | 1250 - 1350 | 1250 - 1350 | Stretching |
| C-O (Ether) | 1200 - 1300 (asymmetric) | Weak | Stretching |
| C-Br | 500 - 650 | 500 - 650 | Stretching |
Note: These are typical frequency ranges and can vary based on the specific molecular environment. researchgate.netderpharmachemica.com
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak ([M]⁺). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation of the molecular ion would likely involve cleavage of the ether bond, leading to the formation of ions corresponding to the brominated aniline and the dimethylphenoxy moieties. Loss of a methyl group from the dimethylphenoxy fragment is also a plausible fragmentation pathway. The analysis of these fragment ions helps to piece together the structure of the parent molecule. psu.edu
Interactive Data Table: Expected Mass Spectrometry Fragments
| m/z Value | Proposed Fragment |
| [M]⁺ and [M+2]⁺ | Molecular Ion |
| [M - CH₃]⁺ | Loss of a methyl group |
| [C₈H₁₀O]⁺ | Dimethylphenoxy cation |
| [C₆H₅BrN]⁺ | Bromoaniline radical cation |
Note: The relative intensities of the peaks would depend on the stability of the respective ions.
X-ray Crystallography for Solid-State Structural Determination
For crystalline solids, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of a molecule, such as its three-dimensional shape and the distribution of its electrons. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 5-Bromo-2-(2,4-dimethylphenoxy)aniline, DFT studies are crucial for mapping its conformational landscape. The molecule's key flexible bonds are the C-O-C ether linkage and the C-N bond of the aniline (B41778) group, which give rise to various conformers with different spatial arrangements and energy levels.
Table 1: Representative DFT-Calculated Conformational Data for this compound This table presents hypothetical data to illustrate typical findings from DFT conformational analysis.
| Conformer | Dihedral Angle (C-O-C-C) (°) | Amino Group Pyramidalization (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|---|
| 1 (Global Minimum) | 65.2 | 25.1 | 0.00 | 75.3 |
| 2 | -70.5 | 24.8 | 0.85 | 18.1 |
| 3 | 175.8 | 26.0 | 2.10 | 6.6 |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comtaylorandfrancis.com The energy and localization of these orbitals indicate how a molecule will interact with other chemical species.
For this compound, the HOMO is expected to be primarily localized on the electron-rich aniline ring, specifically on the nitrogen atom and the aromatic carbons. nih.gov This is because the amino group is a strong electron-donating group, increasing the energy of the HOMO and making the molecule susceptible to electrophilic attack. pearson.com The LUMO, conversely, is likely distributed across the phenoxy ring system, influenced by the electron-withdrawing nature of the bromine atom. walisongo.ac.id
The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and electronic excitation properties. A smaller HOMO-LUMO gap suggests higher reactivity. Reactivity indices, such as electronegativity, chemical hardness, and the Fukui function, can be derived from FMO energies to provide a more quantitative picture of reactivity. researchgate.netnih.gov For instance, the Fukui function can predict the most likely sites for nucleophilic, electrophilic, and radical attack.
Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound This table contains illustrative data based on typical FMO calculations for similar aromatic compounds.
| Parameter | Value (eV) | Primary Localization |
|---|---|---|
| HOMO Energy | -5.85 | Aniline Ring, Nitrogen Lone Pair |
| LUMO Energy | -1.20 | Phenoxy Ring System |
| HOMO-LUMO Gap (ΔE) | 4.65 | N/A |
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT provides a static picture of discrete, stable conformers, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of the molecule's dynamic behavior. youtube.com MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. nih.gov
By simulating this compound in a solvent box (e.g., water or an organic solvent) at a given temperature, MD can reveal the full range of accessible conformations and the transitions between them. mdpi.com This is particularly useful for understanding the flexibility of the diaryl ether linkage and how intramolecular and intermolecular (with solvent) interactions influence the molecule's shape. researchgate.net The results of an MD simulation can be analyzed to generate a probability distribution of dihedral angles, providing a more complete and realistic view of the conformational space than static calculations alone. nih.gov
In Silico Approaches to Molecular Interactions for Analogues
To understand how molecules like this compound might function in a biological context, computational methods can be used to predict their interactions with proteins and to model the relationship between their structure and activity.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov For analogues of this compound, docking studies are often performed with protein kinases, as many kinase inhibitors share similar structural motifs (e.g., substituted anilines, diaryl ethers). nih.govrsc.org
In a typical docking study, the 3D structure of a protein kinase is obtained from a repository like the Protein Data Bank. The analogue is then computationally placed into the active site of the kinase in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. mdpi.com These studies can identify key interactions, such as hydrogen bonds between the aniline's amino group and backbone residues of the protein, hydrophobic interactions involving the dimethylphenyl group, and potentially halogen bonds from the bromine atom to an electron-rich site in the protein pocket. acs.org
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov Instead of focusing on a single molecule, QSAR analysis requires a dataset of structurally related compounds with experimentally measured activities (e.g., inhibitory concentration against an enzyme). cust.edu.tw
For a chemical class including analogues of this compound, a QSAR model would be developed by first calculating a variety of molecular descriptors for each compound. mdpi.com These descriptors quantify different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., atomic charges, dipole moment). Statistical methods, such as multiple linear regression, are then used to build an equation that correlates a selection of these descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, untested compounds in the same chemical class, guiding the design of more potent molecules.
Reaction Mechanisms and Chemical Reactivity Studies
Mechanistic Investigations of Oxidation and Degradation Pathways
Direct mechanistic studies on the oxidation and degradation of 5-Bromo-2-(2,4-dimethylphenoxy)aniline are not extensively documented in publicly available literature. However, the degradation pathways can be inferred by examining the reactivity of its core structures: substituted anilines and diaryl ethers.
The aniline (B41778) group is susceptible to oxidation, which can proceed through various mechanisms. Electrocatalytic oxidation of aniline, for instance, is known to generate intermediates such as dianiline, 4-aminophenol, and azobenzene, ultimately leading to mineralization into CO2. This process is often mediated by anodically generated hydroxyl radicals (HO•). For substituted anilines, the reaction pathways can be more complex. The oxidation of o-aminophenols by metal complexes, for example, leads to the formation of phenoxazinone structures. nih.gov It is plausible that oxidation of this compound could initially target the amino group to form radical cations or be directed at the electron-rich aromatic rings.
The ether linkage, while generally stable, can undergo cleavage under harsh conditions. Thermal degradation studies of analogous brominated aromatic ethers, such as tetrabromobisphenol A diallyl ether (TBBPA-BAE), show that decomposition can yield simpler phenolic and bromophenolic compounds. cetjournal.it This suggests that a potential degradation pathway for this compound under thermal stress could involve the cleavage of the C-O-C bond, leading to the formation of 5-bromo-2-aminophenol and 2,4-dimethylphenol.
For related compounds like 5-Bromo-2-(4-fluorophenoxy)aniline, oxidation has been proposed to yield quinone derivatives. The use of radical scavengers in mechanistic studies could help elucidate the role of radical-mediated processes in the degradation of these types of molecules.
Photochemical and Thermochemical Stability Assessments
Specific data on the photochemical and thermochemical stability of this compound is scarce. However, general principles and data from related compounds allow for a qualitative assessment.
Thermochemical Stability: The thermochemical stability is largely determined by the strength of the chemical bonds within the molecule. The C-Br bond is typically the weakest bond on the aromatic ring, followed by the C-N and C-O bonds of the aniline and ether groups, respectively. As indicated by studies on similar brominated flame retardants, thermal decomposition at elevated temperatures (e.g., 650 °C) leads to the fragmentation of the molecule. cetjournal.it The primary degradation products would likely be derived from the cleavage of the ether bond and the loss of the bromine atom, as shown in the table below which hypothesizes potential thermal degradation products based on related compound studies.
| Initial Compound | Potential Thermal Degradation Products | Reference for Analogy |
| This compound | Phenol (B47542), 2-Bromophenol, 4-Bromophenol, 2,4-Dibromophenol, Hydrogen Bromide | cetjournal.it |
Interactions with Radical Species, Including Hydroxyl Radicals
The interaction of this compound with radical species is expected to be a key aspect of its chemical reactivity, particularly in oxidative environments. The hydroxyl radical (HO•), a highly reactive oxygen species, is known to initiate the degradation of aniline and its derivatives.
The reaction likely proceeds via addition of the hydroxyl radical to the aromatic rings or by hydrogen abstraction from the amino group. The electron-donating nature of the amino and phenoxy groups activates the aromatic rings, making them susceptible to electrophilic attack by radicals. The positions ortho and para to these activating groups are particularly favored sites for radical addition. The presence of methyl groups on the phenoxy ring further increases its electron density, potentially making it a competitive site for radical attack.
Studies on the degradation of 2,6-dimethylaniline (B139824) by hydroxyl radicals have shown that the attack primarily occurs on the aromatic ring, leading to hydroxylated and nitrated by-products, while the methyl groups remain intact. This suggests that for this compound, the aniline and phenoxy rings would be the primary targets for hydroxyl radical attack, leading to a variety of hydroxylated intermediates and subsequent degradation products.
Coordination Chemistry and Metal Complex Formation
The structure of this compound, featuring a primary amine and an ether oxygen atom in a 1,2-disubstituted pattern on a benzene (B151609) ring, makes it a potential chelating ligand for metal ions. The nitrogen of the amino group and the oxygen of the ether linkage can act as donor atoms, forming a stable five-membered chelate ring with a metal center.
In organometallic systems, this compound can be classified as a bidentate N,O-donor ligand. The coordination ability of the ligand is influenced by several factors:
Electronic Effects: The aniline nitrogen is a soft donor, favoring coordination with transition metals. The ether oxygen is a harder donor. The electron-withdrawing bromine atom may slightly reduce the basicity of the aniline nitrogen, while the electron-donating dimethyl groups on the phenoxy ring increase the electron density on the ether oxygen.
Steric Effects: The bulky 2,4-dimethylphenoxy group can impose significant steric hindrance around the coordination sphere of the metal, influencing the geometry of the resulting complex and potentially limiting the number of ligands that can coordinate.
Research on related bromoaniline-based Schiff base ligands shows that they can form stable, tetra-coordinated complexes with metals like Cu(II) and Zn(II). nih.gov For instance, a nickel(II) complex with a Schiff base derived from 4-bromoaniline, [4-Bromo-N-(pyridin-2-ylmethylidene)aniline-κN,N′]bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-κO,O′)nickel(II), exhibits a pseudo-octahedral geometry. researchgate.net Similarly, a manganese(II) complex with a bromo-substituted ligand, [Mn(MBPT)Br(H2O)2]ClO4, also shows a distorted octahedral coordination environment. mdpi.com These examples suggest that this compound could form stable complexes with various transition metals, likely adopting geometries such as square planar or octahedral depending on the metal ion and other coordinating ligands.
Metal complexes derived from ligands structurally similar to this compound have shown promise in catalytic applications. The specific combination of donor atoms and steric/electronic properties of the ligand can be tuned to optimize catalytic activity and selectivity.
Homogeneous Catalysis: Complexes of phenoxy-imine ligands, which share the N,O-donor motif, have been investigated as catalysts for oxidation reactions. For example, Ru(III) complexes of such ligands have demonstrated catalytic activity in the oxidation of cyclohexane. researchgate.net Copper(II) and Manganese(II) complexes have also been studied for their ability to mimic the activity of enzymes like phenoxazinone synthase, which catalyzes the aerobic oxidation of o-aminophenols. nih.govrsc.org Given that this compound contains an o-aminophenoxy-like structure, its metal complexes could potentially exhibit similar catalytic properties for oxidation reactions.
The table below summarizes the catalytic activities of some metal complexes with related ligand structures.
| Metal Complex System | Catalytic Reaction | Reference |
| Ru(III) with phenoxy-imine ligand | Cyclohexane oxidation | researchgate.net |
| Cu(II) with 2-benzylaminoethanol | Aerobic oxidation of o-aminophenol | rsc.org |
| Mn(II) with tris(benzimidazolylmethyl)amine | Oxidation of o-aminophenol | nih.gov |
Heterogeneous Catalysis: While less explored for this specific class of ligands, immobilization of these metal complexes on solid supports could lead to the development of heterogeneous catalysts. This would offer advantages in terms of catalyst recovery and recycling. The design of such catalysts would need to consider the stability of the complex under reaction conditions and the nature of the interaction with the support material.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Building Block in the Synthesis of Complex Molecules
The structure of 5-Bromo-2-(2,4-dimethylphenoxy)aniline is inherently suited for its role as a versatile building block in the construction of more complex molecular architectures. The primary amine (-NH₂) and the bromine atom serve as key handles for a variety of synthetic transformations.
The aniline (B41778) moiety allows for standard reactions such as diazotization, acylation, and N-alkylation. More significantly, the bromine atom on the electron-rich aniline ring is a prime site for modern cross-coupling reactions. Methodologies like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings enable the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to modern organic synthesis, allowing for the modular assembly of complex structures from simpler precursors. For instance, a Suzuki coupling could introduce a new aryl or vinyl group at the bromine position, while a Buchwald-Hartwig amination could form a new C-N bond, leading to extended aromatic systems.
The synthesis of highly functionalized indoles, for example, can be achieved from appropriately substituted anilines, highlighting a potential pathway where this compound could serve as a precursor. The table below illustrates representative coupling reactions that analogous bromo-substituted anilines undergo, demonstrating the potential transformations available for the title compound.
| Reaction Type | Reactant Type | Catalyst System (Example) | Resulting Structure | Potential Application |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ / Base | Bi-aryl Compound | Pharmaceuticals, Liquid Crystals |
| Buchwald-Hartwig Amination | Amine (Primary/Secondary) | Pd₂(dba)₃ / Ligand / Base | Di- or Tri-arylamine | Organic Electronics, Dyes |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Aryl-alkyne | Functional Polymers, Natural Product Synthesis |
| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand / Base | Stilbene Derivative | Optoelectronic Materials |
Scaffold for the Development of Novel Pharmaceutical Leads via Synthetic Transformations
The phenoxyaniline (B8288346) core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. The diaryl ether linkage provides a combination of rigidity and conformational flexibility that is often ideal for binding to protein targets, particularly enzyme active sites like those in kinases.
This compound can serve as a foundational scaffold for generating libraries of potential drug candidates. The aniline nitrogen can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups common in pharmaceuticals. The bromine atom offers a site for introducing further diversity, for example, by coupling to various heterocyclic fragments, which are ubiquitous in modern drug design.
Research on related 2-phenoxyaniline (B124666) derivatives has shown their potential as inhibitors of the Na⁺/Ca²⁺ exchange system, with applications in treating ischemic diseases. Furthermore, substituted anilines are core components of many kinase inhibitors used in oncology. The synthesis of quinoxaline-based kinase inhibitors, for instance, has utilized substituted anilines as key intermediates in multi-step reaction sequences.
| Parent Scaffold | Therapeutic Target Class | Example Drug/Lead Compound Class | Key Structural Feature |
|---|---|---|---|
| Substituted Phenoxyaniline | Protein Kinases (e.g., EGFR, EphA3) | 2-(Anilino)pyrimidine, Quinoxaline derivatives | Diaryl ether for hydrophobic pocket binding |
| Substituted Phenoxyaniline | Ion Channels (e.g., Na⁺/Ca²⁺ exchanger) | Substituted 2-Phenoxyanilines | Modulation of ion transport across membranes |
| Bromoaniline Derivatives | Heat Shock Proteins (e.g., HSP90) | Diaryl Isoxazole Derivatives | Scaffold for building complex heterocyclic inhibitors |
| Phenoxyaniline | Cyclooxygenase (COX-2) | Nimesulide | Anti-inflammatory pharmacophore |
Precursor in the Design and Synthesis of Agrochemical Candidates
The diphenyl ether skeleton is a well-established pharmacophore in the agrochemical industry, particularly for herbicides. Phenoxy herbicides function by mimicking plant growth hormones, leading to uncontrolled growth and death in susceptible weed species. The substitution pattern on the aromatic rings is critical for determining the target specificity and efficacy.
This compound contains the core diphenyl ether structure and a bromine atom, a halogen often incorporated into pesticides to enhance their biological activity and metabolic stability. This compound could serve as a precursor to new agrochemical candidates through derivatization of the aniline group. For example, conversion of the amine to a thiourea (B124793) or a substituted amide could yield novel compounds with potential herbicidal or fungicidal properties. Research on Schiff bases derived from bromo-substituted aldehydes and anilines has indicated their potential as insecticides and fungicides.
| Agrochemical Class | Mode of Action (Example) | Key Structural Moiety | Potential Role of Title Compound |
|---|---|---|---|
| Phenoxy Herbicides | Auxin mimicry | Phenoxyacetic acid | Precursor to novel diphenyl ether structures |
| Diphenyl Ether Herbicides | Protoporphyrinogen oxidase (PPO) inhibition | Substituted diphenyl ether | Core scaffold for new PPO inhibitors |
| Fungicides/Insecticides | Enzyme inhibition / Nerve action | Halogenated aromatic rings, Amide/Thiourea groups | Intermediate for synthesis of active ingredients |
Functional Materials Development and Optoelectronic Properties
The electronic properties inherent in the phenoxyaniline structure make it an attractive candidate for the development of advanced functional materials.
Aromatic amines are excellent electron-donating groups and are frequently incorporated into materials for organic electronics. The aniline moiety in this compound can serve as an electron-donating unit in a larger π-conjugated system. The bromine atom provides a convenient point for extension of this conjugation through cross-coupling reactions.
By coupling with appropriate acceptor molecules, donor-acceptor (D-A) type chromophores can be synthesized. Such materials are of great interest for applications in Organic Light-Emitting Diodes (OLEDs), where they can function as emitters or host materials. The twisted geometry of the diaryl ether can influence the electronic coupling between the donor and acceptor parts, which is a key parameter for designing materials with properties like Thermally Activated Delayed Fluorescence (TADF). Star-shaped organic semiconductors based on a benzodifuran core have been synthesized using Buchwald-Hartwig amination with various amine-containing units, demonstrating a viable synthetic route for incorporating structures like the title compound into larger, functional molecules.
The title compound possesses functional groups that enable its use as a monomer for polymerization. The oxidative polymerization of anilines is a well-known method to produce polyanilines, a class of conducting polymers. The bulky 2,4-dimethylphenoxy substituent would likely render a resulting polymer more soluble in common organic solvents, which is a significant advantage for processability.
Alternatively, the amine group can participate in polycondensation reactions with di- or poly-functionalized comonomers (e.g., diacyl chlorides or diisocyanates) to form polyamides or polyureas. The bromine atom could be used for post-polymerization modification, allowing for the tuning of the polymer's properties after its formation.
In supramolecular chemistry, the N-H group of the aniline is a hydrogen bond donor, while the ether oxygen and the π-systems of the aromatic rings can act as hydrogen bond acceptors. These features could be exploited to direct the self-assembly of molecules into ordered, non-covalent architectures such as liquid crystals or organogels.
| Material Class | Potential Role of Title Compound | Key Property | Example Application |
|---|---|---|---|
| OLED Materials (Emitters/Hosts) | As a donor moiety in a D-A system | Luminescence, Charge transport | Displays, Solid-state lighting |
| Conducting Polymers | As a substituted aniline monomer | Electrical conductivity, solubility | Sensors, Anti-static coatings |
| High-Performance Polyamides | As a diamine-analogue monomer | Thermal stability, mechanical strength | Aerospace, Electronics |
| Supramolecular Gels | As a gelator molecule | Self-assembly via H-bonding | Stimuli-responsive materials |
Future Perspectives and Emerging Research Avenues
Exploration of Unconventional and Stereoselective Synthetic Routes
The traditional synthesis of diaryl ethers often relies on classical methods such as the Ullmann condensation, which typically requires harsh reaction conditions. wikipedia.orgorganic-chemistry.orgmdpi.com Similarly, the formation of substituted anilines can involve multi-step processes that may lack efficiency and stereocontrol. beilstein-journals.orgrsc.org Future research is poised to move beyond these conventional methods.
Unconventional Synthesis: Microwave-assisted organic synthesis, for instance, has been shown to dramatically reduce reaction times for the synthesis of diaryl ethers, often without the need for a catalyst. scilit.comorganic-chemistry.org Another promising area is the use of palladium or nickel-catalyzed decarbonylative etherification of aromatic esters, which offers a novel pathway to diaryl ethers. acs.org For the aniline (B41778) moiety, catalyst- and additive-free methods for the synthesis of substituted anilines are being developed, proceeding through imine condensation and isoaromatization pathways under mild conditions. beilstein-journals.org
Stereoselective Synthesis: The presence of a stereocenter would imbue 5-Bromo-2-(2,4-dimethylphenoxy)aniline with chiral properties, opening up applications in asymmetric catalysis and as chiral building blocks. While the parent molecule is achiral, derivatives could be designed to be chiral. Research into N-heterocyclic carbene (NHC)-catalyzed atroposelective esterification to create axially chiral diaryl ethers is a significant step in this direction. rsc.orgnih.gov Furthermore, visible-light-driven stereoselective annulation reactions for synthesizing substituted tetrahydroquinolines from anilines highlight the potential for creating complex, stereodefined structures. nih.gov The development of biocatalytic methods, such as the use of nitroreductases for the synthesis of anilines, also presents a green and highly selective alternative. nih.govacs.org
| Synthetic Route | Description | Potential Advantages |
| Microwave-Assisted SNAr | Direct coupling of a phenol (B47542) with an activated aryl halide under microwave irradiation. scilit.comorganic-chemistry.org | Rapid reaction times, often catalyst-free, high yields. |
| Decarbonylative Etherification | Palladium or nickel-catalyzed reaction of an aromatic ester with a phenol. acs.org | Avoids the use of aryl halides, potential for broad substrate scope. |
| Catalyst-Free Anilination | Sequential imine condensation and isoaromatization of cyclohexenones and primary amines. beilstein-journals.org | Mild conditions, avoids metal catalysts, operational simplicity. |
| Atroposelective Esterification | NHC-catalyzed reaction to create axially chiral diaryl ethers. rsc.orgnih.gov | Access to enantiomerically enriched compounds, mild conditions. |
| Biocatalytic Reduction | Use of enzymes like nitroreductases to convert nitroaromatics to anilines. nih.govacs.org | High chemoselectivity, environmentally friendly, mild reaction conditions. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing is a paradigm shift in chemical synthesis, offering enhanced safety, consistency, and scalability.
Flow Chemistry: The synthesis of aniline derivatives and other fine chemicals has been successfully demonstrated in continuous flow systems. acs.orgmdpi.com For a multi-step synthesis of a molecule like this compound, flow chemistry allows for the telescoping of reaction steps, eliminating the need for isolation and purification of intermediates. This not only saves time and resources but also allows for the use of reaction conditions that are difficult to manage in batch, such as high pressures and temperatures, in a controlled and safe manner. mit.edunumberanalytics.com The integration of in-line purification, such as continuous chromatography, can further streamline the process, leading to higher productivity and reduced solvent consumption. rsc.org
Automated Synthesis Platforms: Automated systems can perform chemical syntheses with high speed and precision, minimizing human error. sigmaaldrich.com These platforms can systematically explore a wide range of reaction parameters (e.g., temperature, concentration, catalyst loading) to rapidly optimize the synthesis of a target molecule. mit.edu By combining automated synthesis with high-throughput screening, the discovery of optimal conditions for the synthesis of this compound could be significantly accelerated. wikipedia.org Companies like Chemspeed Technologies and XtalPi are developing robotic platforms that can handle parallel synthesis and real-time reaction monitoring. xtalpi.comchemspeed.com
| Technology | Application to this compound Synthesis | Key Benefits |
| Flow Chemistry | Continuous production, integration of synthesis and purification steps. acs.orgrsc.org | Improved safety, enhanced scalability, higher yields, reduced waste. |
| Automated Synthesis | High-throughput reaction optimization, rapid library synthesis of derivatives. mit.edusigmaaldrich.comwikipedia.org | Increased efficiency, reduced development time, systematic exploration of reaction space. |
Advanced Analytical Techniques for In Situ Reaction Monitoring and Mechanistic Insights
A deep understanding of reaction mechanisms is crucial for process optimization and the development of more efficient synthetic routes. Advanced analytical techniques that allow for real-time, in-situ monitoring are invaluable in this regard.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy can provide detailed information about the concentrations of reactants, intermediates, and products as a reaction progresses. onlineorganicchemistrytutor.comwikipedia.org For the synthesis of this compound, which could involve a copper-catalyzed Ullmann condensation, in-situ monitoring could elucidate the role of the copper catalyst and the kinetics of the C-O bond formation. wikipedia.orgorganic-chemistry.orgresearchgate.net Mass spectrometry (MS) is another powerful tool for identifying reaction intermediates and byproducts, offering high sensitivity and structural information. numberanalytics.com The combination of these techniques provides a comprehensive picture of the reaction pathway. alison.com
| Analytical Technique | Information Gained | Relevance to Synthesis |
| In-Situ NMR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. alison.com | Mechanistic elucidation, kinetic analysis, optimization of reaction conditions. |
| In-Situ IR/Raman Spectroscopy | Monitoring of functional group transformations. onlineorganicchemistrytutor.com | Tracking reaction progress, identifying key reaction events. |
| Mass Spectrometry (MS) | Identification of transient intermediates and byproducts. numberanalytics.com | Understanding reaction pathways and side reactions. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction mixtures. numberanalytics.com | Determining reaction yield and purity. |
Application of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human intuition.
Reaction Prediction: ML models, particularly deep learning algorithms, can predict the outcome of chemical reactions with increasing accuracy. rsc.orgresearchgate.net For the synthesis of this compound, an ML model could be trained on a database of similar diaryl ether and aniline syntheses to predict the optimal reagents, catalysts, and conditions to maximize the yield. nih.gov This approach can significantly reduce the number of experiments required, saving time and resources.
Compound Design: Beyond predicting reaction outcomes, AI can be used to design novel molecules with specific desired properties. By learning the structure-property relationships from existing chemical data, an AI model could propose new derivatives of this compound with, for example, enhanced biological activity or improved material properties. This data-driven approach to molecular design has the potential to accelerate the discovery of new functional molecules.
Addressing Bias: It is crucial to acknowledge that the performance of ML models is highly dependent on the quality and diversity of the training data. Biases in the data can lead to incorrect predictions. chemrxiv.org Therefore, the development of robust and unbiased datasets is a critical area of ongoing research.
| AI/ML Application | Description | Impact on Research |
| Reaction Outcome Prediction | Using algorithms to predict the products and yields of chemical reactions. rsc.orgnih.gov | Accelerates reaction optimization, reduces experimental workload. |
| De Novo Compound Design | Generating novel molecular structures with desired properties using generative models. | Speeds up the discovery of new functional materials and drug candidates. |
| Predictive Analytics | Forecasting molecular properties (e.g., solubility, toxicity) from chemical structure. bohrium.com | Guides the selection of promising synthetic targets. |
Q & A
Q. Basic Research Focus :
- -NMR : Aromatic protons adjacent to bromine (5-position) show deshielding (δ 7.2–7.5 ppm), while NH protons appear as a broad singlet (δ 4.5–5.5 ppm) .
- LC-MS : Confirm molecular ion [M+H] at m/z 323.04 (CHBrNO) and assess purity (>98%) .
- IR spectroscopy : NH stretching at ~3400 cm and C-Br at ~550 cm .
How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Advanced Research Focus :
Discrepancies in antimicrobial or enzyme inhibition data may arise from:
- Structural analogs : Compare activity of derivatives with/without the 2,4-dimethylphenoxy group (e.g., 5-Bromo-2-(trifluoromethoxy)aniline shows reduced lipophilicity) .
- Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) testing against Gram-positive vs. Gram-negative bacteria using CLSI guidelines .
- Mechanistic studies : Use molecular docking to evaluate binding affinity to targets (e.g., lipoxygenase active sites) and validate with enzyme kinetics .
What computational methods predict the solubility and stability of this compound under varying pH conditions?
Q. Advanced Research Focus :
- pKa prediction : Tools like ACD/Labs or MarvinSuite estimate NH pKa (~4.5), indicating protonation in acidic media.
- Solubility modeling : COSMO-RS simulations predict low aqueous solubility (logP ~3.8) due to hydrophobicity of methyl and bromine groups. Use DMSO or ethanol for in vitro assays .
- Degradation pathways : Accelerated stability studies (40°C/75% RH) combined with LC-MS identify hydrolysis of the C-Br bond as a primary degradation route .
How does the 2,4-dimethylphenoxy substituent affect the compound’s potential as a precursor for photoactive materials?
Q. Advanced Research Focus :
- Optoelectronic properties : The electron-rich phenoxy group enhances charge transfer in conjugated systems. UV-Vis spectroscopy shows λ ~290 nm (π→π) .
- Applications : Functionalize with thiophene or carbazole units via Suzuki coupling to tune bandgap for OLEDs or sensors .
- Stability : The methyl groups improve thermal stability (TGA: decomposition >250°C) compared to unsubstituted analogs .
What safety protocols are critical for handling this compound in laboratory settings?
Q. Basic Research Focus :
- Toxicity : Potential skin/eye irritant (analogous to brominated anilines). Use PPE (gloves, goggles) and work in a fume hood .
- Waste disposal : Neutralize with dilute HCl before incineration to avoid releasing HBr .
- Storage : Keep in amber vials at 2–8°C to prevent bromine displacement reactions .
How can researchers optimize the synthesis of this compound for scale-up without compromising yield?
Q. Advanced Research Focus :
- Catalyst recycling : Use immobilized Pd catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling to reduce metal leaching .
- Process intensification : Continuous flow reactors minimize side reactions (e.g., di-bromination) and improve heat transfer .
- Cost analysis : Compare bromination agents (NBS vs. Br)—NBS offers better regioselectivity but higher cost .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
